acetoacetyl-CoA
Overview
Description
Acetoacetyl-CoA is a key intermediate in the metabolic pathways of lipid synthesis and degradation. It is involved in the synthesis of cholesterol and ketone bodies, as well as in the catabolic pathway leading to the generation of acetyl-CoA. Acetoacetyl-CoA is formed by the condensation of two acetyl-CoA molecules and can be converted into various other compounds depending on the specific metabolic needs of the cell .
Synthesis Analysis
The synthesis of acetoacetyl-CoA can occur through different enzymatic reactions. One such enzyme, acetoacetyl-CoA thiolase, catalyzes the reversible cleavage of acetoacetyl-CoA into two molecules of acetyl-CoA, as well as the reverse reaction, which is the synthesis of acetoacetyl-CoA from acetyl-CoA . Another enzyme, acetoacetyl-CoA synthetase, activates acetoacetate to form acetoacetyl-CoA in the presence of ATP and CoA, with monovalent and divalent cations as cofactors . This enzyme is present in both mitochondrial and cytoplasmic fractions of the liver and plays a role in the utilization of acetoacetate .
Molecular Structure Analysis
The molecular structure of acetoacetyl-CoA consists of an acetoacetyl group linked to the thiol group of coenzyme A (CoA). This structure is central to its function as an intermediate in various metabolic pathways. The enzymes that interact with acetoacetyl-CoA, such as acetoacetyl-CoA reductase and thiolase, recognize this molecular structure and catalyze reactions that either reduce it to hydroxybutyryl-CoA or cleave it to form acetyl-CoA .
Chemical Reactions Analysis
Acetoacetyl-CoA is involved in several chemical reactions within the cell. It can be reduced to d(-)-beta-hydroxybutyryl-CoA by acetoacetyl-CoA reductase, an enzyme that shows a higher reaction rate with NADPH compared to NADH . It can also be cleaved by specific thiolases to form acetyl-CoA, which is a crucial step in the synthesis of cholesterol and ketone bodies . Additionally, acetoacetyl-CoA can participate in transferase reactions, where it acts as a substrate for CoA-transferases, transferring its CoA group to other acceptor molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetoacetyl-CoA are influenced by its reactivity and the enzymes that interact with it. The enzyme acetoacetyl-CoA reductase, for example, possesses a functional thiol group and is sensitive to oxygen and thiol-blocking reagents . The enzyme's activity is also influenced by pH, with an equilibrium that favors the formation of the reduced product at neutral pH . The specificity of acetoacetyl-CoA thiolase is influenced by its kinetic characteristics and the presence of specific amino acid sequences that interact with the substrate . The physical properties, such as molecular weight and isoelectric points, of the enzymes that utilize acetoacetyl-CoA also contribute to the overall understanding of acetoacetyl-CoA's role in metabolism .
Scientific Research Applications
Terpenoid Backbone Biosynthesis and Polyester Production
Acetoacetyl-CoA plays a critical role as a precursor in the mevalonate pathway, essential for terpenoid backbone biosynthesis. It's also a precursor for poly-β-hydroxybutyrate, a polyester produced by microorganisms. The synthesis of acetoacetyl-CoA is usually catalyzed by acetoacetyl-CoA thiolase via the Claisen condensation reaction. A study on a soil-isolated Streptomyces strain revealed an unusual acetoacetyl-CoA synthesizing enzyme, which could potentially increase the concentration of acetoacetyl-CoA in cells, leading to enhanced production of useful terpenoids and poly-β-hydroxybutyrate (Okamura et al., 2010).
Acetogenesis and CO2 Fixation
Acetogens utilize the acetyl‐CoA Wood‐Ljungdahl pathway, where acetoacetyl-CoA plays a role in CO2 fixation, an essential process in the global carbon cycle. This pathway is considered fundamental to the metabolic potentials of diverse prokaryotes and possibly to the early evolution of life on earth (Drake, Gößner, & Daniel, 2008).
Enzyme Characterization
Research has focused on the purification and characterization of acetoacetyl-CoA synthetase from various organisms, including Zoogloea ramigera and rat liver. These studies highlight the enzyme's specific activity and requirements, offering insights into its broader biochemical applications (Fukui, Ito, & Tomita, 1982; Masaki et al., 1984).
Stress Adaptation in Plants
In plants, acetoacetyl-CoA thiolase plays a regulatory role in isoprenoid biosynthesis and is involved in abiotic stress adaptation. This was demonstrated in alfalfa, where the expression of acetoacetyl-CoA thiolase increased under cold and salinity stress, suggesting its critical function in the plant's response to environmental stressors (Soto et al., 2011).
Biochemical and Molecular Insights
Studies also provide molecular and biochemical insights into enzymes like 3-ketoacyl-CoA thiolase, which catalyzes the conversion of 3-ketoacyl-CoA into acyl-CoA, with acetoacetyl-CoA being a key substrate. Such research contributes to our understanding of the beta-oxidation pathway and the enzyme's role in metabolic processes (Mathieu et al., 1997).
Future Directions
A growing body of evidence supports the beneficial effects of the ketone bodies, acetoacetate and β-hydroxybutyrate (BHB), on diverse physiological processes and diseases . Hence, KBs have been suggested as therapeutic tools for neurodegenerative diseases . Future research may focus on the potential use of acetoacetyl-CoA in the treatment of these diseases.
properties
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxobutanethioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N7O18P3S/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32/h11-12,14,18-20,24,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t14-,18-,19-,20+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFDKHTZOUZBOS-CITAKDKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N7O18P3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30931292 | |
Record name | S-Acetoacetylcoenzyme A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30931292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
851.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Acetoacetyl-CoA | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001484 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
acetoacetyl-CoA | |
CAS RN |
1420-36-6 | |
Record name | Acetoacetyl-CoA | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1420-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetoacetyl coa | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001420366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetoacetyl-CoA | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03059 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | S-Acetoacetylcoenzyme A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30931292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-acetoacetylcoenzyme A | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.378 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Acetoacetyl-CoA | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001484 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.